molecular formula C11H16N6O2S B2422294 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014053-20-3

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2422294
CAS No.: 1014053-20-3
M. Wt: 296.35
InChI Key: DPYLHMKLLBGDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a chemical compound of significant interest in medicinal chemistry research, built around the versatile 1,2,4-triazole scaffold. The 1,2,4-triazole core is a privileged structure in drug discovery due to its ability to form multiple hydrogen bonds and engage in dipole-dipole interactions with biological targets, which often translates to notable pharmacological properties . This particular molecule features a 1,2,4-triazole ring substituted with an ethyl group, linked to a 3-methoxy-1-methyl-1H-pyrazole moiety, and further functionalized with a thioacetamide side chain. Compounds within this structural class are frequently investigated for their potential enzyme inhibitory activity. Specifically, close analogs sharing the 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole backbone have been identified as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme . The 15-LOX enzyme plays a key role in the inflammation pathway, and its inhibitors are considered valuable leads for the development of new anti-inflammatory agents . The structure-activity relationship (SAR) of these analogs suggests that variations in the side chain, such as the acetamide group in this compound, are critical for optimizing binding affinity and inhibitory potency . Furthermore, 1,2,4-triazolethione derivatives, a related class, have demonstrated a wide spectrum of biological activities in scientific literature, including anticancer, antimicrobial, and anti-inflammatory effects, making them a rich area for exploratory research . This product is intended for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for pharmaceutical development. It is supplied as For Research Use Only, and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-4-17-9(7-5-16(2)15-10(7)19-3)13-14-11(17)20-6-8(12)18/h5H,4,6H2,1-3H3,(H2,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYLHMKLLBGDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, identified by its CAS number 1014072-32-2, is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19F3N6O2SC_{18}H_{19}F_{3}N_{6}O_{2}S, with a molecular weight of 440.4 g/mol. Its structure features a triazole ring, which is often associated with various pharmacological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. For instance:

  • Inhibition of COX Enzymes : Compounds similar to this compound have shown selective inhibition of cyclooxygenase (COX) enzymes. In a comparative study, derivatives displayed IC50 values indicating their potency against COX enzymes. For example, one derivative exhibited COX-1 IC50 = 593.5 µM and COX-2 IC50 = 21.53 µM, showcasing its potential as an anti-inflammatory agent .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Derivative A593.521.53High
Celecoxib21.533.33Moderate

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that certain derivatives of triazoles exhibit cytotoxic effects. For instance, specific compounds demonstrated IC50 values against colon carcinoma cells (HCT116) and breast cancer cells (T47D), indicating their potential in cancer treatment .
    Cell LineCompoundIC50 (µM)
    HCT116Derivative F6.2
    T47DDerivative E43.4
    T47DDerivative F27.3
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

Case Studies

A notable study highlighted the synthesis and biological evaluation of several triazole derivatives where one compound was found to be particularly effective against multiple cancer types with low toxicity profiles .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, compounds containing the triazole moiety have been synthesized and tested for their efficacy against various bacterial strains and fungi. The incorporation of sulfur in the structure enhances the antimicrobial activity due to its ability to disrupt microbial cell membranes .

Case Study: Synthesis and Testing

In a study conducted by Gümrükçüoğlu et al., novel triazole derivatives were synthesized and evaluated for their antimicrobial activity using agar-well diffusion methods. Several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Antifungal Applications

The compound has shown potential as an antifungal agent. The triazole ring is particularly effective against fungal pathogens due to its mechanism of action, which involves inhibiting ergosterol synthesis—a crucial component of fungal cell membranes.

Research Findings

Research has indicated that derivatives with similar structures exhibit potent antifungal activities against common pathogens such as Candida albicans and Aspergillus niger. The presence of the methoxy group in the pyrazole ring further enhances these properties by improving solubility and bioavailability .

Anticancer Properties

The anticancer potential of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cancer cell proliferation.

Q & A

Q. What are the optimal synthetic routes for 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazole-thioacetamide derivatives typically involves sequential heterocyclic ring formation and functionalization. For example:

  • Step 1: Construct the 1,2,4-triazole core via cyclization of thiosemicarbazides under acidic or basic conditions .
  • Step 2: Introduce the pyrazole moiety via nucleophilic substitution or cross-coupling reactions. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) can improve yields compared to conventional heating .
  • Step 3: Optimize solvent choice (e.g., ethanol, DMF) and catalysts (e.g., KOH, POCl₃) to enhance regioselectivity. Monitor reaction progress using TLC or HPLC-DAD .

Key Data:

ParameterOptimal RangeReference
Temperature60–80°C
CatalystKOH/POCl₃
Yield65–85%

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis: Compare calculated vs. experimental C, H, N, S percentages (deviation < 0.4% acceptable) .
  • Spectroscopy:
    • IR: Confirm presence of thioamide (-C(=S)-N-) at ~1250–1300 cm⁻¹ and triazole ring vibrations at ~1500–1600 cm⁻¹ .
    • NMR: Assign peaks for pyrazole (δ 3.8–4.2 ppm for -OCH₃), triazole (δ 7.5–8.5 ppm for aromatic protons), and acetamide (δ 2.1–2.5 ppm for -CH₂-) .
  • Chromatography: Use HPLC-DAD with C18 columns (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Use desiccants (e.g., silica gel) to avoid hydrolysis of the thioacetamide group.
  • Monitor stability via periodic HPLC analysis; degradation >5% over 6 months warrants reformulation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). For example, triazole-thioacetamides show affinity for kinase domains due to hydrogen bonding with the triazole ring .
  • QSAR Studies: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity. Parameters like logP and polar surface area influence membrane permeability .

Case Study:
Docking of analogous compounds (e.g., 9c in ) revealed binding energies of −8.2 to −9.5 kcal/mol, suggesting strong inhibitory potential against microbial targets.

Q. How can researchers resolve contradictions in reported biological activity data for similar triazole derivatives?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., MIC testing using CLSI guidelines) to minimize variability .
  • Meta-Analysis: Compare datasets for trends. For example, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity, while bulky substituents reduce solubility .
  • Mechanistic Studies: Use knockout strains or enzyme inhibition assays to verify target specificity.

Example:
Contradictory MIC values (2–32 µg/mL) for triazole-thioacetamides against S. aureus may arise from differences in bacterial strain virulence or compound purity .

Q. What strategies improve the bioavailability of this compound in preclinical studies?

Methodological Answer:

  • Salt Formation: Convert the free base to a hydrochloride or sodium salt to enhance water solubility (e.g., potassium salts of analogous compounds showed 3-fold solubility increase) .
  • Prodrug Design: Modify the acetamide group to a hydrolyzable ester, improving intestinal absorption .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) to prolong half-life and target specific tissues .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in:
    • Triazole substituents: Replace ethyl with propyl or cyclopropyl groups .
    • Pyrazole ring: Test 3-methoxy vs. 3-ethoxy or halogenated derivatives .
  • Bioisosteric Replacement: Substitute the thioacetamide group with sulfonamide or carbamate to assess toxicity changes .
  • Pharmacophore Mapping: Identify critical moieties (e.g., triazole-thioether linkage) using 3D-QSAR models .

Q. What analytical methods are suitable for detecting degradation products during stability studies?

Methodological Answer:

  • LC-MS/MS: Identify hydrolyzed products (e.g., free thiol or acetamide fragments) with high sensitivity .
  • Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks .
  • Degradation Pathways:
    • Hydrolysis of thioacetamide to acetic acid and thiol .
    • Oxidation of the triazole ring under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.